5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one
Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
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Two-Photon Uncaging Using Near-IR Light
- Field : Chemistry, specifically the design and synthesis of new chromophores .
- Application : The compound 2-(4-nitrophenyl)benzofuran (NPBF) was designed for two-photon (TP) uncaging using near-IR light .
- Method : The TP absorption (TPA) cross-sections of the newly designed NPBF chromophore were determined to be 18 GM at 720 nm and 54 GM at 740 nm in DMSO . The TP uncaging reaction of a caged benzoate with the NPBF chromophore quantitatively produced benzoic acid with an efficiency (du) of B5.0 GM at 740 nm .
- Results : The TP fragmentation of an EGTA unit was observed with du = 16 GM . This behavior makes the new chromophore a promising TP photoremovable protecting group for physiological studies .
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ESIPT Emission
- Field : Chemistry, specifically the study of heterocyclic molecules with ESIPT emission .
- Application : ESIPT-based probes are suitable for a variety of applications, including analyte sensors, solid-state sensing mechanisms, optical technologies, and biomarkers for endogenous or exogenous compounds in various settings .
- Method : Researchers around the world are working on ESIPT emissions and developing different scaffolds for various applications or industry demands .
- Results : This field of study is rapidly expanding and there is a need for an up-to-date review of synthesis methodologies and applications .
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound. It includes understanding its toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas of future research. It could include potential applications of the compound, or new reactions that it could undergo.
properties
IUPAC Name |
5-(dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-13(2)10-7-18-12(15)19-11(10)8-3-5-9(6-4-8)14(16)17/h3-6,10-11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHRFDUBKQWSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COC(=O)OC1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210818 | |
Record name | 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one | |
CAS RN |
1858256-69-5 | |
Record name | 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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